Lactyl-coa

Description

Properties

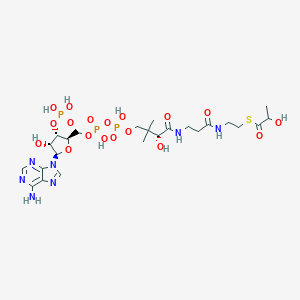

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWKEBOLLIEAIL-FBMOWMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940920 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1926-57-4 | |

| Record name | Coenzyme A, S-(2-hydroxypropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Metabolic Signal: An In-depth Technical Guide to the Discovery and History of Lactyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cellular metabolism and epigenetic regulation has been reshaped by the recent discovery of lactyl-coenzyme A (Lactyl-CoA) and its role as a key substrate for a novel post-translational modification (PTM), lysine (B10760008) lactylation. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with Lactyl-CoA. Initially identified in the context of histone lactylation's role in macrophage polarization, Lactyl-CoA has emerged as a critical signaling molecule linking glycolysis to gene expression. This document details the enzymatic and non-enzymatic pathways of lactylation, summarizes key quantitative data on Lactyl-CoA concentrations and enzyme kinetics, and provides detailed experimental protocols for its detection and analysis. Furthermore, this guide presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the intricate processes surrounding this pivotal metabolite.

Introduction: A Paradigm Shift in Understanding Lactate's Role

For decades, lactate (B86563) was largely considered a metabolic waste product of anaerobic glycolysis. However, a paradigm shift began with the groundbreaking discovery of lysine lactylation, a novel post-translational modification, by Professor Yingming Zhao's group in 2019.[1] This seminal work, published in Nature, revealed that lactate is not merely a metabolic byproduct but also a precursor to a signaling molecule that can directly impact gene expression through the epigenetic modification of histones.[1][2] This discovery firmly established a direct link between cellular metabolic states, particularly glycolysis, and the regulation of chromatin structure and function.

At the heart of this new signaling pathway lies lactyl-coenzyme A (Lactyl-CoA), the activated form of lactic acid.[3] The identification of Lactyl-CoA in mammalian cells was a crucial step in elucidating the mechanism of enzymatic lysine lactylation.[3][4] It serves as the donor of the lactyl group, which is transferred to lysine residues on histone and non-histone proteins, thereby modulating their function.[5] The existence of Lactyl-CoA in mammalian systems, although at concentrations significantly lower than other acyl-CoAs like acetyl-CoA, has been confirmed through advanced mass spectrometry techniques.[3][4]

This guide will delve into the historical context of this discovery, the key experiments that led to the identification of Lactyl-CoA, and the current understanding of its metabolism and function.

A Historical Perspective: From Metabolic Waste to Epigenetic Regulator

The journey to understanding Lactyl-CoA's role began with a re-evaluation of lactate's function in cellular physiology. The key historical developments are outlined below:

-

Pre-2019: The "Lactate Shuttle" and Beyond: The traditional view of lactate as a waste product was challenged by the "lactate shuttle" hypothesis, which proposed that lactate could be transported between cells and tissues as an energy source. This laid the groundwork for considering lactate as a more dynamic metabolic player.

-

2019: The Discovery of Histone Lactylation: The pivotal moment came with the publication by Zhang et al., which identified lysine lactylation as a novel histone modification.[1][2] Using high-resolution mass spectrometry, they detected a mass shift on histone lysine residues corresponding to the addition of a lactyl group.[6] This modification was found to be stimulated by increased glycolysis and lactate levels, for instance, during M1 macrophage polarization.[2]

-

2020: The Identification of Lactyl-CoA in Mammalian Cells: Following the discovery of lactylation, the search for the enzymatic machinery and substrates commenced. Varner et al. provided the first direct evidence and quantification of Lactyl-CoA in mammalian cells and tissues using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[3][4] This discovery was a critical piece of the puzzle, confirming the existence of the substrate for enzymatic lactylation.

-

Concurrent Discoveries: The Non-Enzymatic Pathway: Around the same time, an alternative, non-enzymatic pathway for lysine lactylation was proposed, involving the intermediate lactoylglutathione (LGSH) derived from the glyoxalase pathway. This highlighted the complexity of lactylation and suggested multiple mechanisms for its regulation.

Quantitative Data on Lactyl-CoA and Associated Enzymes

The accurate quantification of Lactyl-CoA and the characterization of the enzymes that regulate its metabolism are crucial for understanding its physiological and pathological roles.

Cellular and Tissue Concentrations of Lactyl-CoA

Lactyl-CoA is present in mammalian cells and tissues at significantly lower concentrations than other short-chain acyl-CoAs.[3][4]

| Sample Type | Concentration | Reference |

| HepG2 Cells | 0.011 pmol/10⁶ cells | [7] |

| Mouse Heart (fed) | 0.0172 pmol/mg tissue wet weight | [3][4] |

| Mouse Heart (fasted) | 0.0187 pmol/mg tissue wet weight | [3] |

Enzyme Kinetics

The levels of protein lactylation are dynamically regulated by "writer" enzymes that add the lactyl group and "eraser" enzymes that remove it.

Writer Enzyme: The histone acetyltransferase p300 has been identified as a "writer" of lactylation, capable of using Lactyl-CoA as a substrate to modify histones.[5] While its role is established, specific kinetic parameters (Km and kcat) for p300 with Lactyl-CoA are not yet well-documented in the literature. Molecular docking and simulation studies suggest a specific and efficient binding of Lactyl-CoA to p300.[8]

Eraser Enzymes: Histone deacetylases (HDACs) 1-3 have been identified as the primary "erasers" of lysine lactylation.

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| HDAC1 | H4K12(L-la) peptide | ~1,000 | |

| HDAC2 | H4K12(L-la) peptide | ~1,000 | |

| HDAC3 | H4K12(L-la) peptide | ~10,000 |

Key Experimental Protocols

The detection and quantification of the low-abundance Lactyl-CoA molecule require sensitive and specific analytical methods.

Quantification of Lactyl-CoA by LC-HRMS

This protocol is based on the methods described by Varner et al. for the analysis of acyl-CoAs.[3]

4.1.1. Sample Preparation and Extraction

-

Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and pellet by centrifugation at 4°C.

-

Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend cell pellets or tissue powder in 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA).

-

Internal Standard Spiking: Add an appropriate internal standard, such as ¹³C₃¹⁵N₁-labeled Lactyl-CoA, to the sample for accurate quantification.

-

Sonication and Centrifugation: Sonicate the samples on ice to ensure complete lysis. Pellet the protein precipitate by centrifugation at 17,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB 1cc (30 mg) SPE column with methanol, followed by equilibration with water.

-

Load the cleared supernatant onto the SPE column.

-

Wash the column with water to remove salts and other polar impurities.

-

Elute the acyl-CoAs with methanol.

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the pellet in a small volume of 5% sulfosalicylic acid for LC-MS analysis.

4.1.2. LC-HRMS Analysis

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 2% to 60% mobile phase B over 20 minutes is typically used to separate short-chain acyl-CoAs.

-

-

Mass Spectrometry:

-

Ionization: Use positive ion electrospray ionization (ESI+).

-

Detection: Operate a high-resolution mass spectrometer (e.g., Orbitrap) in full scan mode to detect the [M+H]⁺ ion of Lactyl-CoA (m/z 840.1436).

-

Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) to observe characteristic fragment ions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Lysine Lactylation

Two primary pathways for lysine lactylation have been proposed:

References

- 1. ASF1A-dependent P300-mediated histone H3 lysine 18 lactylation promotes atherosclerosis by regulating EndMT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]

- 7. Lactylation, a Novel Metabolic Reprogramming Code: Current Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nexus of Metabolism and Epigenetics: A Technical Guide to Lactyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically viewed as a metabolic waste product of glycolysis, lactate (B86563) has emerged as a critical signaling molecule, forging a direct link between cellular metabolic states and epigenetic regulation. This paradigm shift is centered on the discovery of Lactyl-Coenzyme A (Lactyl-CoA) and the subsequent identification of histone lysine (B10760008) lactylation, a novel post-translational modification (PTM). This technical guide provides an in-depth exploration of Lactyl-CoA's role as a key molecular bridge between glycolysis and the epigenetic landscape, offering insights for researchers and professionals in drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways that govern this fascinating biological process.

Data Presentation

The following tables summarize the quantitative data available on Lactyl-CoA and histone lactylation levels in various biological contexts.

Table 1: Quantitative Analysis of Acyl-CoA Species in HepG2 Cells

| Acyl-CoA Species | Concentration (pmol/10^6 cells) |

| Lactyl-CoA | 0.011 [1] |

| Crotonyl-CoA | 0.033[1] |

| Acetyl-CoA | 3.3[1] |

| Propionyl-CoA | 0.33[1] |

| Succinyl-CoA | 2.7[1] |

Source: Adapted from Varner, E. L., et al. (2020).[1]

Table 2: Relative Abundance of Histone Lactylation and Acetylation in MCF-7 Cells in Response to Hypoxia

| Histone Mark | Condition | SILAC Ratio (Hypoxia/Normoxia) |

| Pan-Histone Lactylation (Kla) | 24h Hypoxia (1% O2) | Increased [2] |

| Pan-Histone Acetylation (Kac) | 24h Hypoxia (1% O2) | No significant change[2] |

Source: Adapted from Zhang, D., et al. (2019).[2] The original data was presented as a ratio; specific numerical values for the SILAC ratio were not provided in a tabular format in the primary text.

Signaling Pathways and Experimental Workflows

The Glycolysis-Lactyl-CoA-Histone Lactylation Axis

Increased glycolytic flux, often observed in highly proliferative cells such as cancer cells (the Warburg effect), leads to an accumulation of lactate.[3] This lactate is then converted to Lactyl-CoA, which serves as the donor for the lactylation of lysine residues on histone tails. This modification is catalyzed by histone acetyltransferases (HATs) with lactyltransferase activity, most notably p300.[2][4] Histone lactylation can alter chromatin structure and directly stimulate gene transcription.[2]

Experimental Workflow for Studying Histone Lactylation

Investigating the role of Lactyl-CoA and histone lactylation requires a multi-faceted experimental approach. A typical workflow involves cell culture and treatment, extraction of metabolites and histones, and subsequent analysis using mass spectrometry and next-generation sequencing techniques.

Experimental Protocols

Protocol 1: Extraction and Quantification of Lactyl-CoA by LC-HRMS

This protocol is adapted from Varner et al. (2020) for the analysis of short-chain acyl-CoAs.[1]

Materials:

-

Cells or tissues of interest

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

-

Sample Homogenization: Homogenize cell pellets or powdered tissue in ice-cold 10% TCA. For robust quantification, spike the TCA solution with internal standards prior to homogenization.

-

Protein Precipitation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

-

LC-HRMS Analysis: Analyze the extracted acyl-CoAs using an LC-HRMS system. Separation is typically achieved on a C18 reversed-phase column with a gradient of aqueous and organic mobile phases.

-

Data Analysis: Identify Lactyl-CoA based on its accurate mass and retention time compared to a synthetic standard. Quantify the peak area relative to the internal standard.

Protocol 2: In Vitro Histone Lactyltransferase (HLa) Assay with p300

This protocol is based on the cell-free transcription assay described by Zhang et al. (2019).[2]

Materials:

-

Recombinant p300

-

Recombinant core histones or nucleosomes

-

L-Lactyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Anti-Lactyl-Lysine antibody for Western blot analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant histones or nucleosomes with recombinant p300 in the assay buffer.

-

Initiation of Reaction: Add L-Lactyl-CoA to the reaction mixture to a final concentration of 50-100 µM.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Lactyl-Lysine antibody to detect histone lactylation.

Protocol 3: CUT&RUN for Histone Lactylation Profiling

This protocol is a generalized procedure based on the detailed method provided by De Leo et al. for tumor-associated macrophages.

Materials:

-

Freshly harvested cells (50,000 - 500,000 per sample)

-

Concanavalin A-coated magnetic beads

-

Permeabilization buffer (e.g., Digitonin-containing buffer)

-

Anti-Lactyl-Lysine primary antibody

-

pA-MNase fusion protein

-

DNA purification kit

-

Reagents for qPCR and NGS library preparation

Procedure:

-

Cell Binding: Bind live cells to Concanavalin A-coated magnetic beads.

-

Permeabilization: Permeabilize the cells to allow antibody and enzyme entry.

-

Antibody Incubation: Incubate the cell-bead complexes with the anti-Lactyl-Lysine primary antibody overnight at 4°C.

-

pA-MNase Binding: Add pA-MNase, which will bind to the antibody-targeted genomic regions.

-

Cleavage and Release: Activate the MNase activity to cleave the DNA surrounding the antibody-binding sites, releasing the chromatin fragments into the supernatant.

-

DNA Purification: Purify the released DNA fragments using a DNA purification kit.

-

Downstream Analysis: Quantify specific loci by qPCR or perform genome-wide analysis by preparing NGS libraries for sequencing.

Conclusion

The discovery of Lactyl-CoA as a direct link between glycolysis and histone lactylation has opened a new frontier in our understanding of how cellular metabolism orchestrates epigenetic regulation and gene expression. This intricate connection has profound implications for various fields, including cancer biology, immunology, and developmental biology. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore this exciting area. Further investigation into the dynamics of Lactyl-CoA metabolism and the functional consequences of histone lactylation will undoubtedly unveil novel therapeutic targets and strategies for a range of human diseases.

References

- 1. Lactate, histone lactylation and cancer hallmarks | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 2. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lactylation bridges metabolic reprogramming and epigenetic rewiring in driving carcinogenesis: Oncometabolite fuels oncogenic transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASF1A-dependent P300-mediated histone H3 lysine 18 lactylation promotes atherosclerosis by regulating EndMT - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic and Non-Enzymatic Synthesis of Lactyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactyl-CoA is a critical metabolic intermediate that serves as the primary lactyl group donor for lysine (B10760008) lactylation, a recently discovered post-translational modification (PTM) implicated in a range of physiological and pathological processes, including inflammation, cancer, and metabolic reprogramming. The availability of Lactyl-CoA is a key determinant in the extent of protein lactylation, making the pathways of its synthesis a crucial area of investigation. This technical guide provides a comprehensive overview of the two primary routes of Lactyl-CoA formation: enzymatic synthesis catalyzed by specific transferases and a non-enzymatic pathway originating from a byproduct of glycolysis. This document details the underlying mechanisms, presents key quantitative data, provides experimental protocols, and visualizes the involved pathways to support further research and therapeutic development in this emerging field.

Enzymatic Synthesis of Lactyl-CoA

The enzymatic synthesis of Lactyl-CoA is primarily accomplished through the action of a class of enzymes known as acetyl-CoA:lactate CoA-transferases (ALCTs). These enzymes catalyze the transfer of Coenzyme A (CoA) from a donor molecule, typically acetyl-CoA, to lactate, thereby forming Lactyl-CoA.

Reaction Mechanism

The reaction catalyzed by ALCTs is a reversible process:

Lactate + Acetyl-CoA ⇌ Lactyl-CoA + Acetate (B1210297)

This enzymatic route provides a direct and regulated means of producing Lactyl-CoA from lactate, a readily available product of glycolysis.

Key Enzymes and Quantitative Data

Several ALCTs have been identified and characterized, primarily from bacterial sources. A systematic study of various CoA-transferases has revealed enzymes with high catalytic efficiency for Lactyl-CoA generation.[1] The kinetic parameters of some of these enzymes are summarized in the table below.

| Enzyme Source | Abbreviation | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Optimal Temp (°C) | Optimal pH |

| Megasphaera elsdenii | ME-PCT | D-Lactate | 1.12 ± 0.11 | 94.28 ± 3.48 | 84.18 | 40 | 7.0 |

| Acetyl-CoA | 0.38 ± 0.04 | 100.40 ± 3.29 | 264.22 | ||||

| Clostridium propionicum | CP-PCT | D-Lactate | 1.45 ± 0.13 | 55.76 ± 2.01 | 38.46 | 35 | 7.5 |

| Acetyl-CoA | 0.49 ± 0.05 | 78.32 ± 2.76 | 159.84 | ||||

| Megasphaera sp. DISK 18 | MS-SCOT | D-Lactate | 2.34 ± 0.21 | 68.34 ± 2.87 | 29.21 | 35 | 7.0 |

| Acetyl-CoA | 0.61 ± 0.07 | 91.23 ± 4.12 | 149.56 | ||||

| Clostridium lactatifermentans An75 | CLA-SCOT | D-Lactate | 3.11 ± 0.29 | 45.67 ± 2.11 | 14.68 | 30 | 7.0 |

| Acetyl-CoA | 0.78 ± 0.09 | 63.89 ± 3.01 | 81.91 | ||||

| Firmicutes bacterium CAG:466 | FB-ACT | D-Lactate | 4.56 ± 0.42 | 32.11 ± 1.54 | 7.04 | 30 | 7.5 |

| Acetyl-CoA | 0.92 ± 0.11 | 48.76 ± 2.33 | 53.00 |

Data sourced from Zhang et al. (2019).[1]

Experimental Protocols

This protocol is a generalized procedure adapted from established methods for recombinant protein expression and purification in E. coli[2][3] and the specific conditions reported for ALCTs.[4]

1. Gene Synthesis and Cloning:

- Synthesize the gene encoding the desired ALCT (e.g., from Megasphaera elsdenii) with codon optimization for E. coli expression.

- Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.

- Insert an N-terminal His6-tag for affinity purification.

- Ligate the synthesized gene into an expression vector (e.g., pET-28a(+)).

- Transform the resulting plasmid into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation.

- Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

- Transform the expression plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.

- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue to grow the culture at a reduced temperature (e.g., 16°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

- Equilibrate a Ni-NTA affinity column with lysis buffer.

- Load the clarified lysate onto the column.

- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

- Collect fractions and analyze by SDS-PAGE to assess purity.

5. Desalting and Storage:

- Pool the fractions containing the purified protein.

- Desalt the protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

- Aliquot the purified enzyme and store at -80°C.

This protocol is based on the method described by Zhang et al. (2019).[4]

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM phosphate (B84403) buffer (pH 7.0)

- 2 mM acetyl-CoA

- 10 mM D-lactate

- Purified ALCT enzyme (e.g., 1-10 µg)

- The total reaction volume is 100 µL.

2. Reaction Incubation:

- Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the specific enzyme (e.g., 40°C for ME-PCT) for 5 minutes.

- Initiate the reaction by adding the purified enzyme.

- Incubate for a defined period (e.g., 3 minutes) during which the reaction is linear.

3. Reaction Termination:

- Terminate the reaction by heating at 98°C for 2 minutes.

4. Product Analysis:

- Centrifuge the terminated reaction mixture to pellet any precipitated protein.

- Analyze the supernatant for the formation of acetate (the co-product of Lactyl-CoA synthesis) using High-Performance Liquid Chromatography (HPLC).

- Alternatively, the formation of Lactyl-CoA can be directly monitored using LC-MS/MS by detecting its specific mass-to-charge ratio (m/z 838.1325).[5]

5. Calculation of Enzyme Activity:

- One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

- For kinetic studies, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualization of the Enzymatic Synthesis Pathway

Non-Enzymatic Synthesis of Lactyl-CoA

Recent evidence has uncovered a non-enzymatic route for Lactyl-CoA formation that is linked to the glyoxalase system, a cellular pathway for detoxifying the reactive metabolite methylglyoxal (B44143) (MGO), a byproduct of glycolysis.[5]

The Glyoxalase Pathway and Lactoylglutathione (LGSH)

The glyoxalase system converts MGO into D-lactate in a two-step process:

-

Glyoxalase I (GLO1) catalyzes the reaction of MGO with glutathione (B108866) (GSH) to form S-D-lactoylglutathione (LGSH).

-

Glyoxalase II (GLO2) hydrolyzes LGSH to D-lactate and regenerates GSH.[6]

LGSH, the intermediate in this pathway, is a thioester and has been shown to be a source of non-enzymatic protein lactoylation.[7]

Spontaneous S-to-S Acyl Transfer

Crucially, it has been demonstrated that a spontaneous, non-enzymatic S-to-S acyl transfer can occur from LGSH to Coenzyme A, resulting in the formation of Lactyl-CoA.[5][8]

LGSH + CoA ⇌ Lactyl-CoA + GSH

This pathway suggests that under conditions of high glycolytic flux and MGO production, the resulting increase in LGSH levels can directly lead to the non-enzymatic synthesis of Lactyl-CoA, independent of specific synthetase or transferase enzymes.

Quantitative Data

While the kinetic parameters of the spontaneous S-to-S acyl transfer from LGSH to CoA have not been extensively characterized, studies have shown that ablation of GLO2, the enzyme that hydrolyzes LGSH, leads to a significant increase in both LGSH levels and histone lactoylation, supporting the physiological relevance of this pathway.[5] The intracellular concentration of Lactyl-CoA is significantly lower than that of other major acyl-CoAs. For example, in mouse heart tissue, Lactyl-CoA levels are approximately 0.0172 pmol/mg, which is about 335-fold lower than acetyl-CoA and 27-fold lower than propionyl-CoA.[9][10]

| Metabolite | Concentration in Mouse Heart (pmol/mg wet weight) |

| Lactyl-CoA | 0.0172 |

| Acetyl-CoA | ~5.77 |

| Propionyl-CoA | ~0.476 |

Data sourced from Varner et al. (2020).[9][10]

Experimental Protocols

This protocol provides a method for the chemical synthesis of Lactyl-CoA, which can serve as a standard for analytical studies. This method is adapted from Varner et al. (2020).[9]

1. Activation of Lactic Acid:

- Dissolve L-lactic acid (1.0 mmol) and N-hydroxysuccinimide (NHS, 1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF).

- Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1.0 mmol) in THF dropwise to the lactic acid solution with stirring at room temperature.

- Stir the reaction mixture overnight at room temperature.

- Remove the resulting dicyclohexylurea precipitate by vacuum filtration.

- Condense the filtrate under reduced pressure to yield L-lactyl-NHS, which can be used without further purification.

2. Conjugation to Coenzyme A:

- Dissolve L-lactyl-NHS in a minimal amount of an appropriate organic solvent (e.g., methanol).

- Add this solution to a solution of Coenzyme A (lithium salt) in an aqueous bicarbonate buffer (pH ~8).

- Stir the reaction at room temperature for 2-3 hours.

- Neutralize the reaction with a weak acid (e.g., trifluoroacetic acid).

3. Purification:

- Purify the Lactyl-CoA product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a low concentration of a pairing agent like trifluoroacetic acid.

- Lyophilize the fractions containing the purified Lactyl-CoA to obtain a white solid.

Visualization of the Non-Enzymatic Synthesis Pathway

Comparative Summary and Future Directions

Both the enzymatic and non-enzymatic pathways contribute to the cellular pool of Lactyl-CoA, which is a critical substrate for protein lactoylation. The enzymatic pathway, mediated by ALCTs, offers a direct and potentially more regulated route for Lactyl-CoA synthesis. In contrast, the non-enzymatic pathway, dependent on the levels of the glycolytic byproduct LGSH, provides a direct link between glycolytic flux and the availability of Lactyl-CoA.

The relatively low intracellular concentration of Lactyl-CoA compared to other acyl-CoAs suggests that its synthesis is tightly controlled and that fluctuations in its levels could have significant signaling consequences. Further research is needed to fully elucidate the relative contributions of the enzymatic and non-enzymatic pathways to the Lactyl-CoA pool in different cell types and under various physiological and pathological conditions. A detailed quantitative comparison of the kinetics and yields of both pathways under identical conditions would be particularly insightful.

Understanding the regulation of both ALCTs and the glyoxalase pathway will be crucial for developing strategies to modulate protein lactoylation for therapeutic purposes. The methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis and function of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lactoylglutathione promotes inflammatory signaling in macrophages through histone lactoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Non-enzymatic Lysine Lactoylation of Glycolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactoylglutathione promotes inflammatory signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Landscape of Lactyl-CoA Metabolism: A Technical Guide to Cellular Pathways and Therapeutic Opportunities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA is a recently identified endogenous metabolite that serves as the primary donor for lysine (B10760008) lactylation, a novel post-translational modification (PTM) linking cellular metabolism to epigenetic regulation. This technical guide provides an in-depth exploration of the cellular pathways governing lactyl-CoA metabolism, the enzymatic machinery that controls lysine lactylation, and the functional consequences of this modification in health and disease. We present a comprehensive overview of the current understanding of lactyl-CoA synthesis and degradation, detailed experimental protocols for its quantification, and a summary of its role in key signaling cascades, particularly in the context of immunology and oncology. This document is intended to be a valuable resource for researchers and drug development professionals seeking to understand and target the lactyl-CoA metabolic-epigenetic axis.

Introduction to Lactyl-CoA and Lysine Lactylation

Lactyl-CoA is an acyl-CoA derivative formed from the conjugation of lactic acid and coenzyme A.[1] For a long time, lactate (B86563) was primarily considered a metabolic waste product of glycolysis. However, recent discoveries have repositioned it as a critical signaling molecule that can directly influence the epigenetic landscape through the formation of lactyl-CoA and subsequent lysine lactylation.[2][3]

Lysine lactylation is a post-translational modification where a lactyl group is transferred from lactyl-CoA to the ε-amino group of a lysine residue on a protein, a process catalyzed by "writer" enzymes. This modification can be reversed by "eraser" enzymes. The "readers" of lactylation are proteins that recognize and bind to lactylated lysines, thereby transducing the signal to downstream cellular processes. This dynamic interplay of writers, erasers, and readers modulates protein function and gene expression, impacting a wide range of biological processes from macrophage polarization to cancer progression.[4][5]

The Enzymatic Machinery of Lactyl-CoA Metabolism and Lysine Lactylation

The cellular concentration and activity of lactyl-CoA are tightly regulated by a dedicated set of enzymes that govern its synthesis, utilization, and degradation.

Lactyl-CoA Synthesis: The Role of ACSS2

Recent studies have identified Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) as a bona fide lactyl-CoA synthetase in mammalian cells.[6][7] Under conditions of high lactate, such as in the tumor microenvironment or during intense physical activity, ACSS2 can utilize lactate and CoA to generate lactyl-CoA.[6] This discovery was a significant breakthrough in understanding the direct link between lactate metabolism and the lactylation pathway.

Writers of Lysine Lactylation

The primary "writers" of lysine lactylation identified to date are histone acetyltransferases (HATs) that exhibit broader substrate specificity.

-

p300/CBP: The histone acetyltransferases p300 (E1A binding protein p300) and its paralog, CREB-binding protein (CBP), are major writers of lysine lactylation.[3][8] They catalyze the transfer of the lactyl group from lactyl-CoA to lysine residues on both histone and non-histone proteins.[3] The activity of p300/CBP in lactylation is thought to be a key mechanism by which cellular metabolic states influence gene expression.[9]

-

KAT2A (GCN5): Lysine Acetyltransferase 2A (KAT2A), also known as GCN5, has been identified as a lactyltransferase that couples with ACSS2 to mediate histone lactylation, particularly in the context of tumor immune evasion.[6]

Erasers of Lysine Lactylation

The removal of lactyl groups from lysine residues is catalyzed by a class of enzymes known as histone deacetylases (HDACs) and Sirtuins.

-

HDAC1-3: Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, have been shown to possess robust delactylase activity, effectively removing lactyl groups from histones.[4][10][11] Interestingly, under certain conditions, these enzymes have also been suggested to catalyze the reverse reaction of lysine lactylation.

-

SIRT1-3: Sirtuins, a class of NAD+-dependent deacetylases, also function as erasers of lactylation. SIRT1, SIRT2, and SIRT3 have all been shown to exhibit delactylase activity towards both histone and non-histone proteins.[4][12][[“]]

Lactyl-CoA Degradation

While the synthesis and utilization of lactyl-CoA in lactylation are increasingly understood, the specific pathways for its degradation are less clear. In some bacteria, the enzyme lactoyl-CoA dehydratase can convert lactoyl-CoA to acryloyl-CoA as part of propanoate metabolism.[14] However, the primary routes of lactyl-CoA catabolism in mammalian cells are still an active area of investigation.

Quantitative Analysis of Lactyl-CoA and Lactylated Proteins

Accurate quantification of lactyl-CoA and the identification of lactylated proteins are crucial for understanding the dynamics of this metabolic-epigenetic axis.

Quantification of Lactyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lactyl-CoA in biological samples.[15][16]

Table 1: Cellular and Tissue Concentrations of Lactyl-CoA

| Sample Type | Concentration | Method | Reference |

| HepG2 cells | 0.011 pmol / 10^6 cells | LC-HRMS | [15] |

| Mouse Heart | 0.0172 pmol / mg wet weight | LC-HRMS | [1] |

| Mouse Heart (Fasted) | 0.0187 pmol/mg | LC-HRMS | [15] |

| Mouse Heart (Fed) | 0.0172 pmol/mg | LC-HRMS | [15] |

Table 2: Comparison of Lactyl-CoA with Other Acyl-CoAs in HepG2 Cells

| Acyl-CoA | Concentration (pmol / 10^6 cells) |

| Acetyl-CoA | 10.644 |

| Succinyl-CoA | 25.467 |

| Propionyl-CoA | 3.532 |

| Crotonyl-CoA | 0.032 |

| Lactyl-CoA | 0.011 |

| Data from[15] |

Experimental Protocols

This protocol is adapted from previously published methods.[15][17]

1. Sample Preparation and Extraction:

-

Rapidly quench metabolism by flash-freezing tissues in liquid nitrogen or by adding ice-cold extraction buffer to cultured cells.

-

Homogenize tissue samples in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80% methanol). For cultured cells, scrape them in ice-cold PBS and pellet by centrifugation.

-

Resuspend cell pellets in an ice-cold lysis buffer (e.g., 10% trichloroacetic acid).

-

Add an internal standard, such as ¹³C₃¹⁵N₁-isotopically labeled lactoyl-CoA, to the homogenate for accurate quantification.[15]

-

Sonicate the samples to ensure complete lysis.

-

Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the acyl-CoAs with an appropriate solvent, such as methanol containing 25 mM ammonium (B1175870) acetate.

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried acyl-CoA extract in a solvent compatible with the LC-MS/MS system (e.g., 5% 5-sulfosalicylic acid in water).

-

Separate the acyl-CoAs using reversed-phase liquid chromatography with a suitable gradient.

-

Detect and quantify lactyl-CoA using a high-resolution mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions.

This protocol provides a general workflow for the identification and quantification of lactylated proteins and their modification sites.[18][19][20][21]

1. Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA).

-

Reduce and alkylate the proteins, followed by digestion with trypsin or another suitable protease to generate peptides.

2. Enrichment of Lactylated Peptides:

-

Incubate the peptide digest with an antibody that specifically recognizes lactyl-lysine residues. These antibodies are often conjugated to agarose (B213101) beads for easy separation.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched lactylated peptides from the antibody-beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

3. LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and pinpoint the exact site of lactylation.

4. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein sequence database to identify the lactylated peptides and proteins.

-

Perform label-free or label-based quantification to determine the relative abundance of lactylated sites across different samples.

-

Conduct bioinformatics analysis to identify enriched pathways and biological processes associated with the lactylated proteins.

Cellular Pathways and Signaling Involving Lactyl-CoA Metabolism

Lactyl-CoA and lysine lactylation are integral components of several key cellular signaling pathways, acting as a bridge between metabolic state and cellular function.

Macrophage Polarization and Immune Response

One of the most well-characterized roles of lysine lactylation is in the regulation of macrophage polarization. Lactate accumulation in the microenvironment, for example during inflammation or in tumors, can drive the lactylation of histones in macrophages. This epigenetic modification can promote the expression of genes associated with an M2-like, anti-inflammatory, and pro-reparative macrophage phenotype.[4][22] This process is crucial for the resolution of inflammation but can also be co-opted by tumors to create an immunosuppressive microenvironment.

Caption: Lactyl-CoA driven macrophage M2 polarization.

Cancer Metabolism and the Tumor Microenvironment

The Warburg effect, a hallmark of cancer, leads to high levels of lactate production, creating a lactate-rich tumor microenvironment.[2] This lactate can be taken up by both cancer cells and tumor-associated immune cells, where it is converted to lactyl-CoA. The resulting increase in histone and non-histone lactylation can promote cancer progression through several mechanisms:

-

Immune Evasion: As described above, lactylation can promote an immunosuppressive M2-like phenotype in tumor-associated macrophages (TAMs).[19]

-

Angiogenesis: Lactylation has been shown to regulate the expression of pro-angiogenic factors, contributing to the formation of new blood vessels that supply the tumor.

-

Metabolic Reprogramming: Lactylation can directly modify metabolic enzymes, altering their activity and further reinforcing the cancer metabolic phenotype.[23]

Hypoxia and HIF-1α Signaling

Hypoxia, or low oxygen, is a common feature of the tumor microenvironment and a potent inducer of glycolysis and lactate production. The master regulator of the hypoxic response is the transcription factor HIF-1α.[24][25] Lactate has been shown to stabilize HIF-1α, and recent evidence suggests that lactylation of HIF-1α itself can enhance its stability and transcriptional activity.[26] This creates a positive feedback loop where hypoxia-induced lactate production leads to HIF-1α stabilization and the expression of genes that promote glycolysis, further increasing lactate levels.

Caption: Positive feedback loop of Lactyl-CoA and HIF-1α.

Therapeutic Implications and Future Directions

The central role of the lactyl-CoA-lactylation axis in diseases such as cancer and inflammatory disorders makes it an attractive target for therapeutic intervention. Several strategies are being explored:

-

Inhibition of Lactyl-CoA Synthesis: Targeting ACSS2 to reduce the production of lactyl-CoA could be a viable approach to decrease pro-tumorigenic and pro-inflammatory lactylation.

-

Modulation of Writers and Erasers: Developing small molecule inhibitors or activators of the writer (p300/CBP, KAT2A) and eraser (HDACs, SIRTs) enzymes could allow for the precise control of lactylation levels.

-

Targeting Lactate Transport: Inhibiting the transport of lactate into cells via monocarboxylate transporters (MCTs) could limit the substrate available for lactyl-CoA synthesis.

The field of lactyl-CoA metabolism and lysine lactylation is rapidly evolving. Future research will likely focus on identifying the full spectrum of lactylated proteins and their functions, elucidating the detailed mechanisms of the writer and eraser enzymes, and developing novel therapeutic strategies that target this pathway.

Conclusion

Lactyl-CoA is a key metabolic intermediate that fuels a novel and fundamentally important post-translational modification, lysine lactylation. This modification provides a direct link between cellular metabolic status and the epigenetic regulation of gene expression, with profound implications for a wide range of physiological and pathological processes. The continued exploration of the cellular pathways involving lactyl-CoA metabolism promises to uncover new biological insights and provide innovative therapeutic avenues for a host of human diseases.

Caption: General workflow for Lactyl-CoA quantification.

Caption: General workflow for Lactylproteome analysis.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Lactylation: a Passing Fad or the Future of Posttranslational Modification | springermedizin.de [springermedizin.de]

- 3. Lactate and lysine lactylation of histone regulate transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function and mechanism of lactylation in health and diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACSS2 acts as a lactyl-CoA synthetase and couples KAT2A to function as a lactyltransferase for histone lactylation and tumor immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.febscongress.org [2024.febscongress.org]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. researchgate.net [researchgate.net]

- 12. Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. EC 4.2.1.54 [iubmb.qmul.ac.uk]

- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Protocol for label-free quantitative lysine lactylproteome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lactylation Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Lactylation Proteomics Service | Lysine Lactylation LC-MS/MS Analysis - MetwareBio [metwarebio.com]

- 21. Proteomics Analysis of Lactylation - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. Lactylation: An Innovative Approach to Disease Control [aginganddisease.org]

- 24. pnas.org [pnas.org]

- 25. pnas.org [pnas.org]

- 26. Lactylation modification of HIF-1α enhances its stability by blocking VHL recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Lactyl-CoA in Cancer: A Technical Guide to Metabolism, Signaling, and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning role of lactyl-CoA and its associated post-translational modification, lactylation, in the metabolic reprogramming and signaling networks of cancer cells. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the core mechanisms, quantitative data, experimental methodologies, and signaling pathways, positioning lactyl-CoA as a pivotal nexus between the Warburg effect and oncogenic gene expression.

The guide addresses the critical need for a deeper understanding of how cancer cells utilize lactate (B86563), a byproduct of aerobic glycolysis, not merely as a waste product but as a key signaling molecule. The conversion of lactate to lactyl-CoA and the subsequent lactylation of histone and non-histone proteins represent a novel layer of epigenetic regulation with profound implications for tumorigenesis, metastasis, and therapeutic resistance.

Quantitative Insights into Lactyl-CoA and Histone Lactylation in Cancer

Recent advancements in mass spectrometry have enabled the quantification of lactyl-CoA and lactylation in various biological contexts. These findings underscore a significant upregulation in cancer tissues, correlating with disease progression.

Table 1: Concentration of Lactyl-CoA and Other Short-Chain Acyl-CoAs in HepG2 Cells

| Acyl-CoA | Concentration (pmol/10^6 cells) | Standard Deviation |

| Acetyl-CoA | 10.644 | 1.364 |

| Succinyl-CoA | 25.467 | 2.818 |

| Propionyl-CoA | 3.532 | 0.652 |

| Lactyl-CoA | 0.011 | 0.003 |

| Crotonoyl-CoA | 0.032 | 0.015 |

Data sourced from a study on HepG2 cells, a human liver cancer cell line.[1]

Table 2: Upregulated Histone Lactylation Sites in Gastrointestinal (GI) Cancer Tissues Compared to Normal Adjacent Tissues (NATs)

| Histone Site | Description | Fold Change (Tumor vs. NATs) |

| H4K79la | Histone H4 at Lysine 79 | Upregulated |

| H4K91la | Histone H4 at Lysine 91 | Upregulated |

| Multiple Sites | 37 consistently upregulated Kla sites identified | Upregulated |

This table summarizes findings from a global lactylome characterization of GI cancers.[2][3]

Core Signaling Pathways Influenced by Lactyl-CoA

Lactyl-CoA and the resultant protein lactylation have been shown to modulate key oncogenic signaling pathways, providing a direct link between metabolic state and gene expression programs that drive cancer.

The Warburg Effect and Lactyl-CoA Synthesis

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to a significant accumulation of intracellular lactate.[4] This lactate is then converted to lactyl-CoA, which serves as the substrate for lactylation. While the enzymatic machinery for this conversion in mammalian cells is still under investigation, it is a critical step in this new signaling paradigm.[5][6][7]

Wnt/β-catenin Signaling Pathway

Hypoxia, a common feature of the tumor microenvironment, induces glycolysis and subsequent lactylation of β-catenin. This modification enhances the stability and expression of β-catenin, leading to the activation of the Wnt signaling pathway and promoting cancer cell proliferation and stemness, particularly in colorectal cancer.[8][9][10][11]

Hippo Signaling Pathway

In colorectal cancer liver metastases, the G-protein coupled receptor GPR37 has been shown to activate the Hippo pathway, promoting the expression of lactate dehydrogenase A (LDHA) and subsequent glycolysis. This metabolic shift increases histone H3K18 lactylation, leading to the upregulation of chemokines CXCL1 and CXCL5, which in turn modulates the tumor microenvironment.[12][13][14][15][16]

Experimental Protocols for the Study of Lactyl-CoA and Lactylation

Accurate and reproducible methods are paramount for elucidating the role of lactyl-CoA and lactylation in cancer. This section provides an overview of key experimental protocols.

Measurement of Intracellular Lactate and Lactyl-CoA

1. Lactate Measurement:

-

Principle: Enzymatic assays are commonly used to measure lactate concentrations in cell lysates and culture media.[17][18][19][20][21] These kits typically utilize lactate oxidase or lactate dehydrogenase to produce a detectable signal (colorimetric or fluorometric) proportional to the lactate concentration.

-

Protocol Outline:

-

Sample Preparation: Culture cells to the desired confluency. For intracellular lactate, wash cells with cold PBS and lyse using a suitable buffer (e.g., 0.1% Triton X-100).[18] For extracellular lactate, collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a series of lactate standards of known concentrations.

-

Reaction: Add the reaction mixture (containing enzyme and probe) to both standards and samples in a 96-well plate.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Measure the absorbance or fluorescence using a microplate reader.

-

Quantification: Determine the lactate concentration in the samples by comparing their readings to the standard curve. Normalize to cell number or protein concentration.

-

2. Lactyl-CoA Measurement by LC-MS/MS:

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lactyl-CoA.[1][7][22][23][24][25]

-

Protocol Outline:

-

Metabolite Extraction: Wash cells with cold saline and extract metabolites using an 80:20 methanol:water solution at -80°C.

-

Chromatographic Separation: Separate acyl-CoAs using reversed-phase liquid chromatography.

-

Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry to detect and quantify lactyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern. The use of a synthetic, isotopically labeled lactyl-CoA internal standard is recommended for accurate quantification.[22][24]

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Lactylation in Protein-Molecule Interactions - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia induced β-catenin lactylation promotes the cell proliferation and stemness of colorectal cancer through the wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Key Role of the WNT/β-Catenin Pathway in Metabolic Reprogramming in Cancers under Normoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The Key Role of the WNT/β-Catenin Pathway in Metabolic Reprogramming in Cancers under Normoxic Conditions | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. GPR37 promotes colorectal cancer liver metastases by enhancing the glycolysis and histone lactylation via Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Analysis of the role of the Hippo pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. The Hippo Pathway: A Master Regulatory Network Important in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. promega.com [promega.com]

- 20. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

The Immunometabolic Nexus: A Technical Guide to Lactyl-CoA and its Epigenetic Control of Immunity

For Immediate Release

This technical guide provides an in-depth examination of Lactyl-CoA, a pivotal metabolite linking cellular metabolism to immune cell function. We delve into the molecular mechanisms of its action, its impact on macrophage polarization, and its broader implications for disease and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging area of immunometabolism.

Executive Summary

The traditional view of lactate (B86563) as a mere byproduct of glycolysis is being fundamentally reshaped. Recent discoveries have identified lactate as a precursor for Lactyl-CoA, a substrate for a novel post-translational modification known as histone lactylation.[1][2][3] This epigenetic modification directly influences gene expression, establishing a critical link between metabolic state and cellular function, particularly within the immune system.[1][3] In immune cells like macrophages, this "lactate clock" can reprogram their phenotype, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) state.[2][3][4] This guide will explore the synthesis of Lactyl-CoA, the enzymatic machinery governing histone lactylation, its quantifiable effects on gene expression, and the experimental protocols necessary to investigate this pathway.

The Glycolysis-Lactate-Lactyl-CoA Axis

Activated immune cells, much like cancer cells, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[5][6] This process involves a dramatic upregulation of glucose uptake and its subsequent conversion to lactate, even in the presence of sufficient oxygen.[5][6] This metabolic reprogramming is not just for energy production but also serves to generate lactate as a signaling molecule.[7][8] Intracellular lactate is then converted into the high-energy thioester, Lactyl-CoA. While the specific enzymes responsible for this conversion in mammalian cells are still under full investigation, it is the crucial step that links a key metabolic output—lactate—to a powerful epigenetic regulatory mechanism.[1][2][9]

References

- 1. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic regulation of gene expression by histone lactylation | Semantic Scholar [semanticscholar.org]

- 3. Metabolic regulation of gene expression by histone lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 9. Frontiers | Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues [frontiersin.org]

The Emerging Role of Lactyl-CoA in Neurological Function and Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA, a coenzyme A derivative of lactic acid, is emerging as a critical signaling molecule within the central nervous system (CNS). Traditionally viewed as a mere metabolic byproduct, lactate (B86563) is now understood to be the direct precursor for Lactyl-CoA, which serves as the donor for a novel epigenetic modification known as lysine (B10760008) lactylation (Kla). This post-translational modification, particularly on histones, directly links cellular metabolic states, such as glycolysis, to the regulation of gene expression. Recent evidence has implicated histone lactylation in fundamental neurological processes, including memory formation and synaptic plasticity, and has revealed its significant involvement in the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the biochemical pathways, functions, and disease implications of Lactyl-CoA and protein lactylation in the brain, presenting key quantitative data, experimental methodologies, and signaling pathway visualizations to support advanced research and therapeutic development.

Introduction: From Metabolic Waste to Epigenetic Regulator

For decades, lactate was primarily considered an end-product of anaerobic glycolysis. However, this view has been fundamentally challenged by the discovery of the astrocyte-neuron lactate shuttle (ANLS), which established lactate as a crucial energy substrate for neurons, particularly during periods of high synaptic activity.[1][2][3] The paradigm shifted further with the identification of lysine lactylation, a post-translational modification (PTM) where the lactyl group from Lactyl-CoA is transferred to lysine residues on proteins, most notably histones.[4][5]

This discovery positions Lactyl-CoA as a key molecular bridge between metabolism and epigenetic regulation.[4][6] Within the CNS, this link is profound. Conditions that alter cellular metabolism, such as hypoxia during an ischemic stroke or the metabolic reprogramming of microglia in neurodegenerative diseases, can directly impact the levels of Lactyl-CoA and, consequently, histone lactylation.[7][8] This, in turn, alters the chromatin landscape and modulates the transcription of genes involved in neuroinflammation, neuronal plasticity, and cell survival, offering a new layer of regulatory control and a wealth of potential therapeutic targets.[9][10][11]

The Biochemical Pathway of Lactyl-CoA and Histone Lactylation

The formation of Lactyl-CoA and subsequent histone lactylation is a multi-step process that begins with glucose metabolism. In the brain, astrocytes are a primary source of lactate, which is then transported to neurons.[2][3][12]

-

Glycolysis and Lactate Production: Glucose is taken up by brain cells (primarily astrocytes) via glucose transporters (GLUTs) and undergoes glycolysis in the cytoplasm to produce pyruvate (B1213749).[1][2] Lactate dehydrogenase (LDH) then converts pyruvate to lactate.[1][2]

-

Lactate Transport: Lactate is transported out of astrocytes via monocarboxylate transporters (MCT1 and MCT4) and taken up by neurons, which primarily express MCT2.[2][3][12]

-

Lactyl-CoA Synthesis: Within the cell, lactate is converted to Lactyl-CoA. The enzyme acetyl-CoA synthetase 2 (ACSS2) has been identified as a potential lactyl-CoA synthetase.[5]

-

Histone Lactylation: The lactyl group is transferred from Lactyl-CoA to the lysine residues of histones. This reaction is catalyzed by histone acetyltransferases (KATs), notably p300/CBP and KAT2A, acting as "writers" of this epigenetic mark.[5][13][14]

-

"Erasers" and "Readers": The removal of lactyl groups is thought to be mediated by Class I histone deacetylases (HDACs 1-3).[15] The downstream effects of histone lactylation are carried out by "reader" proteins that recognize the lactylated lysine and recruit transcriptional machinery.

References

- 1. mdpi.com [mdpi.com]

- 2. Lactylation and Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Metabolism, Signaling, and Function in Brain Development, Synaptic Plasticity, Angiogenesis, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate metabolism and histone lactylation in the central nervous system disorders: impacts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Histone Lactylation in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate and lactylation modifications in neurological disorders [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Histone Lactylation as an Epigenetic Regulator in Alzheimer’s Disease Pathophysiology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of Histone Lactylation in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactate and lactylation modifications in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced glycolysis-derived lactate promotes microglial activation in Parkinson's disease via histone lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emerging Role of Lactyl-CoA: An In-Depth Guide to its Intracellular Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactyl-CoA is a recently identified endogenous metabolite that serves as the primary donor for protein lactylation, a novel post-translational modification linking cellular metabolism to epigenetic regulation. Understanding the spatial and quantitative dynamics of lactyl-CoA is paramount for elucidating its role in health and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the intracellular localization and concentration of lactyl--CoA, details the experimental methodologies for its study, and illustrates the key signaling and experimental workflows.

Intracellular Localization of Lactyl-CoA

The subcellular compartmentalization of lactyl-CoA is critical to its function as a signaling molecule, particularly in the context of histone lactylation which occurs in the nucleus. Evidence strongly suggests that lactyl-CoA is primarily synthesized and localized within the cytoplasm and the nucleus .

The key enzyme responsible for the conversion of lactate (B86563) to lactyl-CoA has been identified as Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) .[1] Studies on the subcellular localization of ACSS2 have consistently shown its presence in both the cytoplasm and the nucleus.[2][3][4] The nuclear localization of ACSS2 is particularly significant as it suggests a mechanism for the direct, on-site production of lactyl-CoA required for histone modifications, thereby bypassing the need for transport across the nuclear membrane.[5][6]

While many acyl-CoA species are metabolized within the mitochondria, current evidence does not point to a significant mitochondrial pool of lactyl-CoA. The transport of most acyl-CoAs across the inner mitochondrial membrane is a regulated process, often requiring specific shuttles like the carnitine shuttle for long-chain fatty acyl-CoAs.[7][8][9] However, no such transporter has been identified for lactyl-CoA. The cytoplasmic and nuclear presence of its synthesizing enzyme, ACSS2, further supports a non-mitochondrial primary localization for lactyl-CoA.

Intracellular Concentration of Lactyl-CoA

The intracellular concentration of lactyl-CoA is maintained at relatively low levels compared to other short-chain acyl-CoAs, highlighting its likely role as a signaling molecule rather than a major metabolic intermediate. Quantitative analyses have been performed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

| Cell/Tissue Type | Lactyl-CoA Concentration | Comparison to other Acyl-CoAs | Reference |

| HepG2 cells | 0.011 pmol / 106 cells | Comparable to crotonyl-CoA (0.032 pmol / 106 cells). 30-250 times lower than acetyl-CoA, succinyl-CoA, and propionyl-CoA. | [3] |

| Mouse Heart Tissue | 0.0172 pmol / mg wet weight | 20-350 times lower than acetyl-CoA, propionyl-CoA, and succinyl-CoA. | [4][5] |

These findings underscore the tight regulation of lactyl-CoA pools within the cell. Its concentration can likely fluctuate in response to metabolic shifts, such as changes in lactate availability under conditions like hypoxia or intense exercise, thereby modulating downstream signaling events.

Signaling Pathway: Lactyl-CoA Dependent Histone Lactylation

Lactyl-CoA is the key substrate for enzymatic histone lactylation, a post-translational modification that alters chromatin structure and gene expression. This pathway directly links cellular metabolic status, specifically lactate metabolism, to epigenetic regulation.

The primary "writer" of this modification is the histone acetyltransferase p300/CBP , which utilizes lactyl-CoA as a donor to transfer the lactyl group to lysine (B10760008) residues on histones. This process is analogous to histone acetylation, where acetyl-CoA is the donor molecule.

Experimental Protocols

Quantification of Total Cellular Lactyl-CoA using LC-HRMS

This protocol is adapted from the methodology described by Varner et al. (2020).[4]

a. Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable buffer (e.g., methanol/water, 80:20, v/v) containing an internal standard (e.g., 13C-labeled lactyl-CoA).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

b. Sample Preparation:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a solution of 5% (w/v) 5-sulfosalicylic acid in water.

c. LC-HRMS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Detect lactyl-CoA and the internal standard using a high-resolution mass spectrometer in positive ion mode, monitoring for their specific mass-to-charge ratios.

-

Quantify the amount of lactyl-CoA in the sample by comparing its peak area to that of the known concentration of the internal standard.

Determination of Subcellular Lactyl-CoA Concentration using SILEC-SF

This protocol is based on the Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) method, which provides a robust way to quantify metabolites in different cellular compartments.[2][4]

a. Stable Isotope Labeling:

-

Culture cells in a medium containing a stable isotope-labeled precursor for Coenzyme A synthesis, such as 13C,15N-pantothenate, to generate a "heavy" labeled internal standard cell population.

b. Subcellular Fractionation:

-

Harvest both the experimental ("light") and internal standard ("heavy") cells.

-

Combine the "light" and "heavy" cell pellets in a specific ratio.

-

Perform subcellular fractionation using a differential centrifugation protocol to isolate the nuclear, mitochondrial, and cytosolic fractions. This involves a series of centrifugation steps at increasing speeds to pellet different organelles.

c. Extraction and LC-MS/MS Analysis:

-

Extract acyl-CoAs from each subcellular fraction as described in protocol 4.1.a.

-

Analyze the extracts by LC-MS/MS, monitoring for both the "light" (endogenous) and "heavy" (internal standard) forms of lactyl-CoA.

-

The ratio of the "light" to "heavy" peak areas for lactyl-CoA in each fraction allows for accurate quantification, correcting for any loss or contamination during the fractionation process.

Conclusion and Future Directions

The study of lactyl-CoA is a rapidly evolving field. Current research has established its primary localization in the cytoplasm and nucleus and provided initial quantitative data on its cellular concentrations. The identification of ACSS2 as a lactyl-CoA synthetase has been a major breakthrough. The signaling pathway leading to histone lactylation is a critical link between metabolism and epigenetics.

Future research should focus on:

-

Quantifying lactyl-CoA in different subcellular compartments under various physiological and pathological conditions. This will provide a more detailed understanding of its dynamic regulation.

-